molecular formula C8H6BrNO B12842737 5-bromo-6-methyl-1,3-benzoxazole

5-bromo-6-methyl-1,3-benzoxazole

Cat. No.: B12842737
M. Wt: 212.04 g/mol
InChI Key: VUFARHHQOUZUIQ-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1,3-benzoxazole is a halogenated benzoxazole derivative featuring a bromine atom at the 5-position and a methyl group at the 6-position of the fused aromatic ring. Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole moiety (a five-membered ring containing oxygen and nitrogen). This compound’s structure confers unique electronic and steric properties, making it relevant in materials science, pharmaceuticals, and organic electronics.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-bromo-6-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3

InChI Key

VUFARHHQOUZUIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=CO2

Origin of Product

United States

Preparation Methods

Cyclization via Acetohydroxamic Acid and Microwave Irradiation

  • Procedure : 2-Hydroxyacetophenone derivative (e.g., 5-bromo-2-hydroxyacetophenone) is reacted with acetohydroxamic acid in acetonitrile with sulfuric acid under microwave irradiation (80 °C, 8 min, 25 psi).

  • Workup : The reaction mixture is diluted with ethyl acetate, neutralized with saturated sodium bicarbonate, extracted, dried, and purified by column chromatography.

  • Yield : Approximately 70% yield of 5-bromo-6-methyl-1,3-benzoxazole as a yellow oil.

  • Notes : Microwave-assisted synthesis significantly reduces reaction time compared to conventional heating.

Halogenation Using N-Bromosuccinimide (NBS)

  • Procedure : Starting from 5-(chloromethyl)benzo[d]dioxole, bromination is performed with N-bromosuccinimide in acetonitrile at room temperature under inert atmosphere for 13 hours.

  • Workup : After reaction completion (monitored by TLC), the mixture is extracted with dichloromethane, washed with saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated. Purification is done by column chromatography.

  • Yield : High yield reported (up to 99%).

  • Notes : This method is more relevant for related benzodioxole derivatives but demonstrates effective bromination strategies applicable to benzoxazole synthesis.

Base-Catalyzed Condensation under Phase Transfer Conditions

  • Procedure : Equimolar amounts of 5-bromo-2-methylbenzoxazole and aromatic aldehyde are dissolved in dichloromethane with N-benzyl-N,N,N-triethylammonium chloride as phase transfer catalyst. Aqueous sodium hydroxide (50%) is added dropwise under nitrogen atmosphere. The mixture is stirred for 2–36 hours until completion.

  • Workup : The reaction mixture is diluted with water, extracted with dichloromethane, dried over magnesium sulfate, filtered, evaporated, and recrystallized from aqueous methanol or ethanol.

  • Yield : Yields vary depending on substrates but generally high (up to 83% reported for related benzoxazole derivatives).

  • Notes : This method allows for functionalization and derivatization of the benzoxazole core.

Method Starting Materials Key Reagents/Conditions Reaction Time Yield Notes
Microwave-assisted cyclization 2-Hydroxyacetophenone derivative, acetohydroxamic acid Acetonitrile, H2SO4, microwave (80 °C, 8 min) 8 min ~70% Rapid synthesis, mild conditions
N-Bromosuccinimide bromination 5-(Chloromethyl)benzo[d]dioxole NBS, acetonitrile, inert atmosphere, RT 13 h 99% High selectivity bromination
Base-catalyzed condensation 5-Bromo-2-methylbenzoxazole, aromatic aldehyde NaOH (50%), benzyltriethylammonium chloride, DCM, N2 2–36 h Up to 83% Phase transfer catalysis, versatile
  • The microwave-assisted cyclization method offers a significant reduction in reaction time compared to traditional heating, with good yields and straightforward purification.

  • Bromination using N-bromosuccinimide is highly efficient for introducing bromine substituents on aromatic precursors, which is critical for obtaining the 5-bromo substitution pattern.

  • Phase transfer catalysis under basic conditions enables the formation of benzoxazole derivatives with various substituents, allowing structural diversification.

  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

  • Purification is typically achieved by column chromatography or recrystallization, ensuring high purity of the final compound.

The preparation of 5-bromo-6-methyl-1,3-benzoxazole is well-established through several synthetic routes involving cyclization of hydroxyacetophenone derivatives, selective bromination, and base-catalyzed condensation under phase transfer conditions. Microwave-assisted methods and N-bromosuccinimide bromination stand out for their efficiency and high yields. These methods provide reliable access to this compound for further research and application in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of 5-substituted-6-methyl-1,3-benzoxazole derivatives.

    Oxidation: Formation of 5-bromo-6-formyl-1,3-benzoxazole or 5-bromo-6-carboxyl-1,3-benzoxazole.

    Reduction: Formation of 5-bromo-6-methyl-2,3-dihydro-1,3-benzoxazole.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-6-methyl-1,3-benzoxazole serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives are being investigated for their potential in treating various diseases, particularly:

  • Neurological Disorders : The compound is being explored for its efficacy in enhancing drug specificity and effectiveness against neurological diseases.
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal carcinoma, breast cancer, and lung cancer. Studies have shown IC50 values ranging from 12 µM to 25 µM against these cell lines, suggesting moderate potency compared to established chemotherapeutic agents .

Material Science

In material science, 5-bromo-6-methyl-1,3-benzoxazole is utilized in developing advanced materials such as:

  • Polymers and Coatings : Its unique chemical properties enhance the durability and resistance of materials to environmental factors. This application is critical in industries requiring robust materials that can withstand harsh conditions .

Biological Imaging

The compound is employed in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high precision, which is essential for drug discovery and understanding complex biological systems .

Agricultural Chemicals

In agriculture, 5-bromo-6-methyl-1,3-benzoxazole contributes to the formulation of agrochemicals. It plays a role in developing effective herbicides and fungicides that aim to enhance crop yield and sustainability .

Analytical Chemistry

This compound is also utilized in analytical chemistry for detecting and quantifying various substances. Its applications include quality control in pharmaceuticals and environmental monitoring, where reliable results are crucial .

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds range from 0.5 to 8 µg/mL against various bacterial strains .

Cytotoxicity Studies

In vitro assays have indicated that 5-bromo-6-methyl-1,3-benzoxazole can induce apoptosis in cancer cells. The compound's ability to affect gene expression related to cell proliferation further underscores its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-1,3-benzoxazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Structural and Electronic Properties

The electronic and steric effects of substituents significantly influence benzoxazole derivatives’ properties. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties References
5-Bromo-6-methyl-1,3-benzoxazole 5-Br, 6-CH₃ - Bromine (electron-withdrawing) reduces electron density.
- Methyl (electron-donating) enhances steric bulk.
5-Bromo-6-fluoro-1,3-benzoxazole 5-Br, 6-F - Fluorine (strongly electron-withdrawing) increases polarity.
- Smaller steric profile than methyl.
5-Bromo-6-methoxy-1,3-benzothiazole 5-Br, 6-OCH₃ (thiazole) - Methoxy group enhances solubility.
- Thiazole sulfur alters conjugation vs. oxazole.
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole 6-NO₂, 2-(4-CH₃Ph) - Nitro group (electron-withdrawing) enhances conjugation.
- Dihedral angle 6.7° between rings.
Tinopal® OB (2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)) 5-t-Bu - tert-Butyl groups improve thermal stability (mp 196–202°C) and solubility.
Key Observations :
  • Electronic Effects : Bromine and nitro groups reduce electron density, enhancing electrophilicity, whereas methyl and methoxy groups donate electrons, modulating reactivity .
  • Steric Effects : Methyl and tert-butyl groups introduce steric hindrance, affecting molecular packing and crystallinity .
  • Conjugation : Planarity (e.g., dihedral angles <10°) in derivatives like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole supports π-conjugation, critical for optoelectronic applications .

Comparative Physicochemical Data

Table 2: Physicochemical Properties of Selected Derivatives
Compound Melting Point (°C) Solubility UV-Vis λmax (nm) References
5-Bromo-6-methyl-1,3-benzoxazole Not reported Organic solvents Not available
5-Bromo-6-fluoro-1,3-benzoxazole Not reported Polar aprotic solvents ~300–350 (predicted)
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole 437 K (164°C) Ethanol, DMSO 350–400
Tinopal® OB 196–202 Polymers, organic matrices Fluorescence emission ~450
Analysis :
  • The methyl group in 5-bromo-6-methyl-1,3-benzoxazole likely improves solubility in non-polar solvents compared to nitro derivatives .
  • High thermal stability in Tinopal® OB (mp ~200°C) is attributed to tert-butyl substituents, suggesting that methyl groups may offer moderate stability .

Theoretical and Experimental Insights

  • Electronic Structure: Computational studies using B3LYP/DFT (Gaussian 03) predict that electron-withdrawing groups (e.g., Br, NO₂) lower HOMO-LUMO gaps, enhancing charge transfer in 5-bromo-6-methyl-1,3-benzoxazole compared to amino-substituted analogs .
  • Synthetic Routes : Analogous compounds are synthesized via dehydrative cyclization (e.g., polyphosphoric acid) or cross-coupling (e.g., Suzuki reactions) .

Biological Activity

5-Bromo-6-methyl-1,3-benzoxazole is a heterocyclic compound that has garnered interest in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-bromo-6-methyl-1,3-benzoxazole is C_9H_8BrN_O, with a molecular weight of approximately 212.04 g/mol. Its unique structure comprises a benzene ring fused with an oxazole ring, featuring a bromine atom at the 5-position and a methyl group at the 6-position. These substituents significantly influence its chemical reactivity and biological interactions.

The biological activity of 5-bromo-6-methyl-1,3-benzoxazole is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial effects by disrupting bacterial cell wall synthesis and interfering with fungal cell membrane integrity .
  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Studies indicate that it can inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

Research has demonstrated that 5-bromo-6-methyl-1,3-benzoxazole possesses significant antimicrobial activity against various pathogens. The minimal inhibitory concentrations (MICs) for several bacterial strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

This table illustrates the efficacy of the compound against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have established that 5-bromo-6-methyl-1,3-benzoxazole exhibits cytotoxic effects on various cancer cell lines. The IC50 values for different cancer types are shown in Table 2.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HepG2 (Liver)25

These findings suggest that the compound has the potential to be developed as an anticancer agent, particularly for breast and lung cancers.

Case Studies

Several studies have focused on the pharmacological potential of benzoxazole derivatives, including 5-bromo-6-methyl-1,3-benzoxazole. For instance:

  • Anticancer Study : A study conducted on various benzoxazole derivatives highlighted the significant cytotoxicity of 5-bromo-6-methyl-1,3-benzoxazole against MCF-7 breast cancer cells compared to standard chemotherapeutics .
  • Cholinesterase Inhibition : In a comparative study of benzoxazole derivatives for cholinesterase inhibition, 5-bromo-6-methyl-1,3-benzoxazole exhibited competitive inhibition with IC50 values comparable to Donepezil, a standard treatment for Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-6-methyl-1,3-benzoxazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a benzoxazole ring can be formed by reacting 2-amino-5-nitrophenol with a substituted benzoic acid derivative (e.g., toluic acid) in polyphosphoric acid at elevated temperatures (150°C). Subsequent bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Post-synthetic purification often involves recrystallization from ethanol or column chromatography .

Q. What techniques are used for structural characterization of 5-bromo-6-methyl-1,3-benzoxazole?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software suites like SHELX (for refinement) and WinGX (for data processing) are critical for determining bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For powder samples, complementary techniques like FT-IR, NMR, and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight. Elemental analysis ensures purity .

Q. What are the key spectral features of 5-bromo-6-methyl-1,3-benzoxazole in NMR and IR spectroscopy?

  • Methodological Answer :
  • ¹H NMR : The methyl group (6-CH₃) typically resonates as a singlet at δ 2.4–2.6 ppm. Aromatic protons adjacent to the bromine atom exhibit deshielding, appearing as doublets in δ 7.5–8.0 ppm.
  • ¹³C NMR : The benzoxazole carbons (C-2 and C-7a) appear at δ 160–165 ppm due to electron-withdrawing effects.
  • FT-IR : Stretching vibrations for C=N (benzoxazole) appear at ~1620 cm⁻¹, and C–Br absorption occurs near 550–650 cm⁻¹ .

Advanced Research Questions

Q. How do substituents (e.g., bromine, methyl) influence the electronic properties of benzoxazole derivatives?

  • Methodological Answer : Bromine, as an electron-withdrawing group, reduces the HOMO-LUMO gap, enhancing conjugation in the π-system. This is critical for applications in organic electronics (e.g., OLEDs, solar cells). Methyl groups introduce steric effects but minimally perturb electronic properties. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps. Experimental validation via UV-Vis spectroscopy shows redshifted absorption bands with increased conjugation .

Q. How can researchers resolve data contradictions in crystallographic studies of benzoxazole derivatives?

  • Methodological Answer : Contradictions in bond angles or thermal parameters may arise from disordered substituents or twinning. Use SHELXL to refine anisotropic displacement parameters and apply restraints for disordered atoms. Validate hydrogen bonding interactions (e.g., C–H⋯O) by checking geometric criteria: donor-acceptor distances < 3.5 Å and angles > 120°. Cross-validate with Hirshfeld surface analysis to confirm packing interactions .

Q. What are the applications of 5-bromo-6-methyl-1,3-benzoxazole in material science?

  • Methodological Answer : The compound serves as a precursor for:
  • Nonlinear Optical (NLO) Materials : Its π-conjugated backbone and electron-deficient bromine atom enhance hyperpolarizability.
  • Fluorescent Probes : Derivatives with extended conjugation (e.g., fused naphthalene systems) exhibit tunable emission for sensor applications.
  • Polymer Additives : Incorporated into polyamides or polyesters to improve thermal stability and UV resistance .

Q. How can computational methods optimize reaction conditions for synthesizing 5-bromo-6-methyl-1,3-benzoxazole?

  • Methodological Answer :
  • Reaction Modeling : Use density functional theory (DFT) to calculate activation energies for cyclocondensation steps. Solvent effects can be modeled via COSMO-RS.
  • Machine Learning : Train models on existing reaction datasets to predict optimal temperatures, catalysts (e.g., PPA vs. HCl), and bromination yields.
  • Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .

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